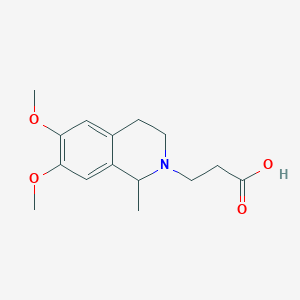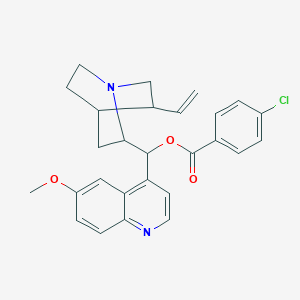
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one is a chemical compound that combines the structural features of morpholine, a heterocyclic amine, and chromenone, a benzopyrone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one typically involves the reaction of 8-nitrochromen-2-one with morpholine-4-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-(Morpholine-4-carbonyl)-8-aminochromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 8-nitrochromen-2-one and morpholine.
Aplicaciones Científicas De Investigación
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiazolidin-4-one: Known for its antimicrobial and antioxidant properties.
Morpholine-4-carboxylic acid derivatives: These compounds share the morpholine moiety and exhibit similar biological activities.
Uniqueness
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one is unique due to the presence of both the nitrochromenone and morpholine moieties, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
201481-08-5 |
|---|---|
Fórmula molecular |
C14H12N2O6 |
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
3-(morpholine-4-carbonyl)-8-nitrochromen-2-one |
InChI |
InChI=1S/C14H12N2O6/c17-13(15-4-6-21-7-5-15)10-8-9-2-1-3-11(16(19)20)12(9)22-14(10)18/h1-3,8H,4-7H2 |
Clave InChI |
UCRXKQPSBWIFDW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC3=C(C(=CC=C3)[N+](=O)[O-])OC2=O |
Solubilidad |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


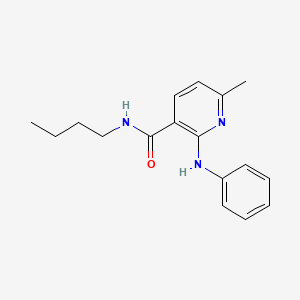
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
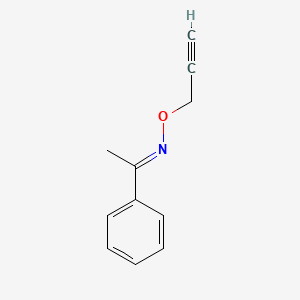
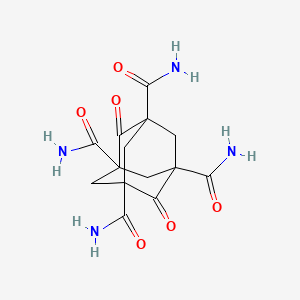

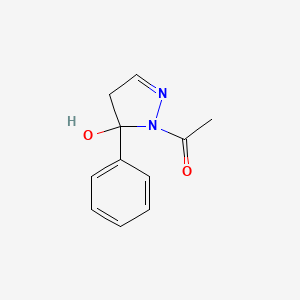


![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
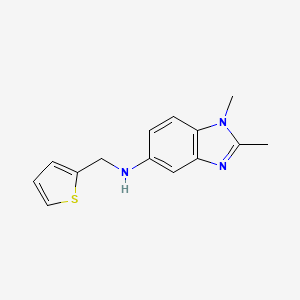
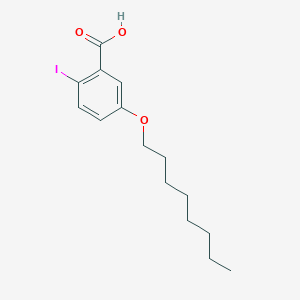
![(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B14151461.png)
